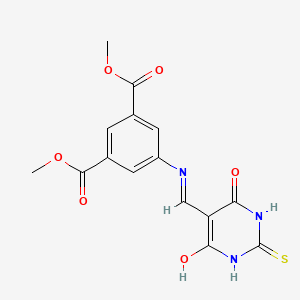

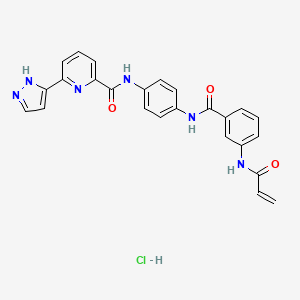

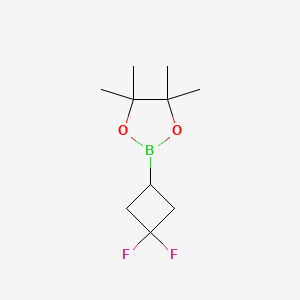

![molecular formula C17H20ClN3O2 B2770044 4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923158-86-5](/img/structure/B2770044.png)

4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of similar compounds has been described by the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation (MWI) in H2O .Chemical Reactions Analysis

The compound has been used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives . It has also been used in the development of novel CDK2 inhibitors .科学的研究の応用

Colorimetric Chemosensor for Hg2+ Ions

The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst has been reported . Among these derivatives, 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione (4b) stands out as a promising chemosensor. Here’s why:

This application is crucial due to the toxic nature of mercury and its environmental impact . The ability to selectively detect Hg2+ ions provides a valuable tool for environmental monitoring and health protection.

Antitumor Effects and DHFR Inhibition

While not directly related to the compound’s chemical structure, it’s worth noting that piritrexim , a derivative of pyrido[2,3-d]pyrimidine, exhibited good antitumor effects on carcinosarcoma in rats. Piritrexim inhibits dihydrofolate reductase (DHFR), a key enzyme involved in cancer cell proliferation .

Thiazolopyrimidine Derivatives and Anticancer Activity

In a study on thiazolopyrimidine derivatives, compound 16 displayed excellent anticancer activity against human cancer cell lines. It induced cell death by apoptosis, primarily by inhibiting the CDK enzyme .

Intramolecular Acylation of S-Substituted Dihydropyrimidines

Although not directly related to the compound , the intramolecular acylation of S-substituted 3,4-dihydropyrimidines has been investigated. The high selectivity of this reaction is attributed to the conjugation of endocyclic double bonds in the product .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrimidine derivatives , which are known to interact with a variety of targets, including protein tyrosine kinases , and Poly (ADP-ribose) polymerases-1 (PARP-1) . .

Mode of Action

Based on the known activities of similar pyrimidine derivatives, it can be hypothesized that this compound may interact with its targets in a manner similar to other pyrimidine derivatives, potentially acting as an inhibitor .

Biochemical Pathways

Pyrimidine derivatives have been found to impact a variety of biochemical pathways depending on their specific targets . For example, if this compound targets protein tyrosine kinases, it could affect pathways related to cell growth and differentiation . If it targets PARP-1, it could impact DNA repair pathways .

Pharmacokinetics

The lipophilicity of similar compounds can allow them to easily diffuse into cells , which could potentially impact the bioavailability of this compound.

Result of Action

Similar pyrimidine derivatives have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

特性

IUPAC Name |

4-(4-chlorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZNYULRKLSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

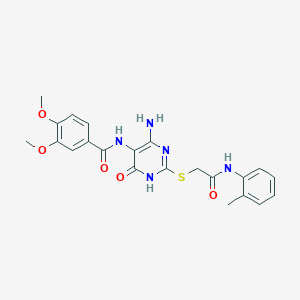

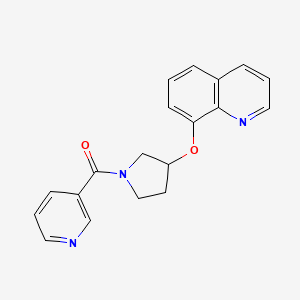

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)

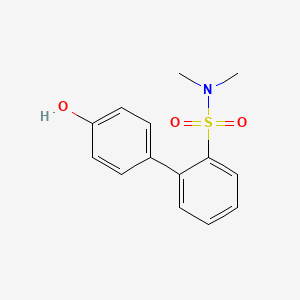

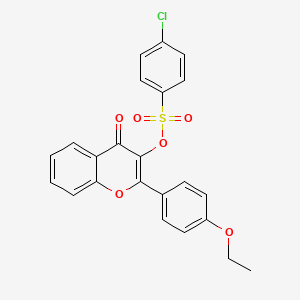

![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)

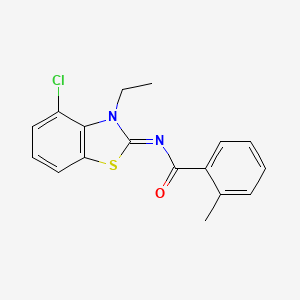

![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)

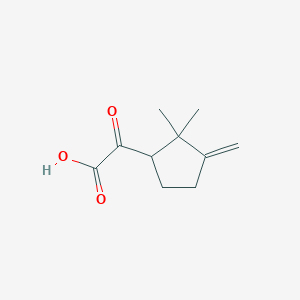

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)